(S)-2-Amino-2-(3,5-dimethylisoxazol-4-yl)acetic acid
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Overview
Description
(S)-2-Amino-2-(3,5-dimethylisoxazol-4-yl)acetic acid is a chiral amino acid derivative with a unique isoxazole ring structure. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3,5-dimethylisoxazol-4-yl)acetic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as 3,5-dimethylisoxazole.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, often using reagents like ammonia or amines.
Chiral Resolution: The chiral center is resolved using chiral catalysts or by employing chiral starting materials to obtain the desired (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(3,5-dimethylisoxazol-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the isoxazole ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Ammonia, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms, and substituted derivatives of this compound.
Scientific Research Applications
(S)-2-Amino-2-(3,5-dimethylisoxazol-4-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(3,5-dimethylisoxazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(3,5-dimethylisoxazol-4-yl)acetic acid: The enantiomer of the (S)-form, with potentially different biological activities.
2-Amino-2-(3,5-dimethylisoxazol-4-yl)propanoic acid: A structurally similar compound with a propanoic acid moiety instead of an acetic acid moiety.
3,5-Dimethylisoxazole-4-carboxylic acid: A related compound with a carboxylic acid group attached to the isoxazole ring.
Uniqueness
(S)-2-Amino-2-(3,5-dimethylisoxazol-4-yl)acetic acid is unique due to its specific chiral configuration and the presence of both an amino group and an isoxazole ring. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C7H10N2O3 |
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Molecular Weight |
170.17 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetic acid |
InChI |
InChI=1S/C7H10N2O3/c1-3-5(4(2)12-9-3)6(8)7(10)11/h6H,8H2,1-2H3,(H,10,11)/t6-/m0/s1 |
InChI Key |
BIWAEPJSMLOBJQ-LURJTMIESA-N |
Isomeric SMILES |
CC1=C(C(=NO1)C)[C@@H](C(=O)O)N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(C(=O)O)N |
Origin of Product |
United States |
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